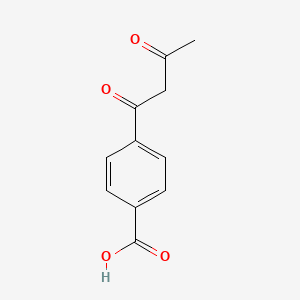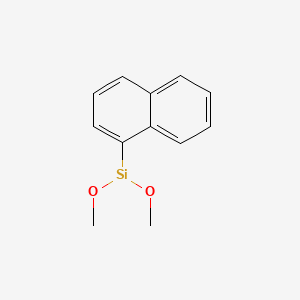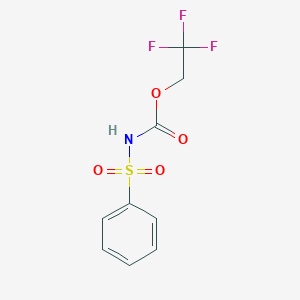
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and benzenesulfonyl groups, which contribute to its reactivity and stability.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. The benzenesulfonyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl (benzenesulfonyl)carbamate can be compared with other similar compounds such as:
Bis(2,2,2-trifluoroethyl) carbonate: Used as an electrolyte additive in batteries.
(2,2,2-Trifluoroethyl)benzene: Known for its applications in organic synthesis.
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings.
The uniqueness of this compound lies in its specific combination of trifluoroethyl and benzenesulfonyl groups, which provide distinct reactivity and stability compared to other compounds.
Propriétés
Numéro CAS |
63924-56-1 |
|---|---|
Formule moléculaire |
C9H8F3NO4S |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clé InChI |
GSFAAKXTRZCUGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
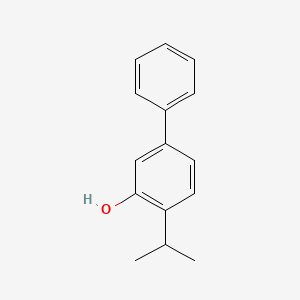
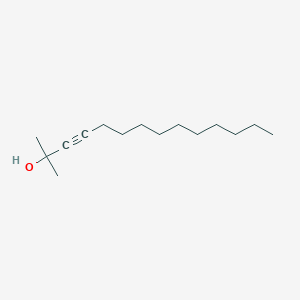
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
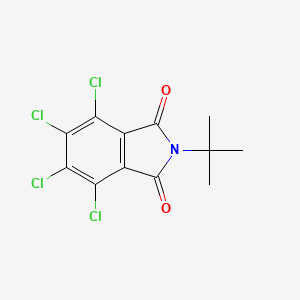
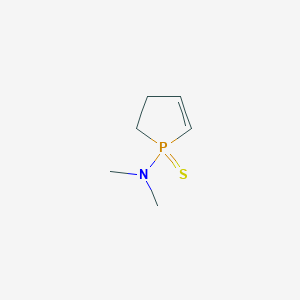
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
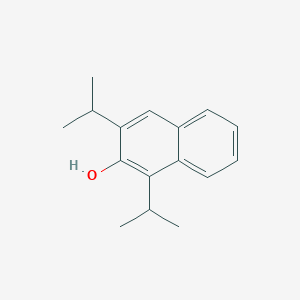
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
